

Spectroscopic Profile of 1,5-Octadiene: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Octadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-octadiene**, a non-conjugated diene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic principles for alkenes to offer a valuable resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted proton (^1H) and carbon- 13 (^{13}C) NMR data for **1,5-octadiene**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,5-octadiene** is characterized by signals from vinylic, allylic, and alkyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Multiplicities for **1,5-Octadiene**

Protons	Chemical Shift (δ , ppm)	Multiplicity
H1, H8 (CH ₂)	~4.9 - 5.1	Multiplet
H2, H7 (CH)	~5.7 - 5.9	Multiplet
H3, H6 (CH ₂)	~2.0 - 2.2	Multiplet
H4, H5 (CH ₂)	~1.3 - 1.5	Multiplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **1,5-Octadiene**

Carbon	Chemical Shift (δ , ppm)
C1, C8	~114 - 116
C2, C7	~138 - 140
C3, C6	~33 - 35
C4, C5	~28 - 30

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in **1,5-octadiene**, the C=C double bonds and C-H bonds, give rise to characteristic absorption and scattering bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for **1,5-Octadiene**

Vibrational Mode	IR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Intensity
=C-H Stretch	3080 - 3010	3080 - 3010	Medium
C-H Stretch (sp ³)	2960 - 2850	2960 - 2850	Strong
C=C Stretch	1645 - 1635	1645 - 1635	Medium (IR), Strong (Raman)
=C-H Bend (out-of-plane)	1000 - 910	Weak/Inactive	Strong
C-H Bend (sp ³)	1465 - 1375	1465 - 1375	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,5-octadiene** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of neat **1,5-octadiene** between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 or CS_2).

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the salt plates or the solvent.
 - Place the sample in the beam path.
 - Record the sample spectrum.
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

- Place the neat liquid sample in a glass capillary tube or a cuvette.

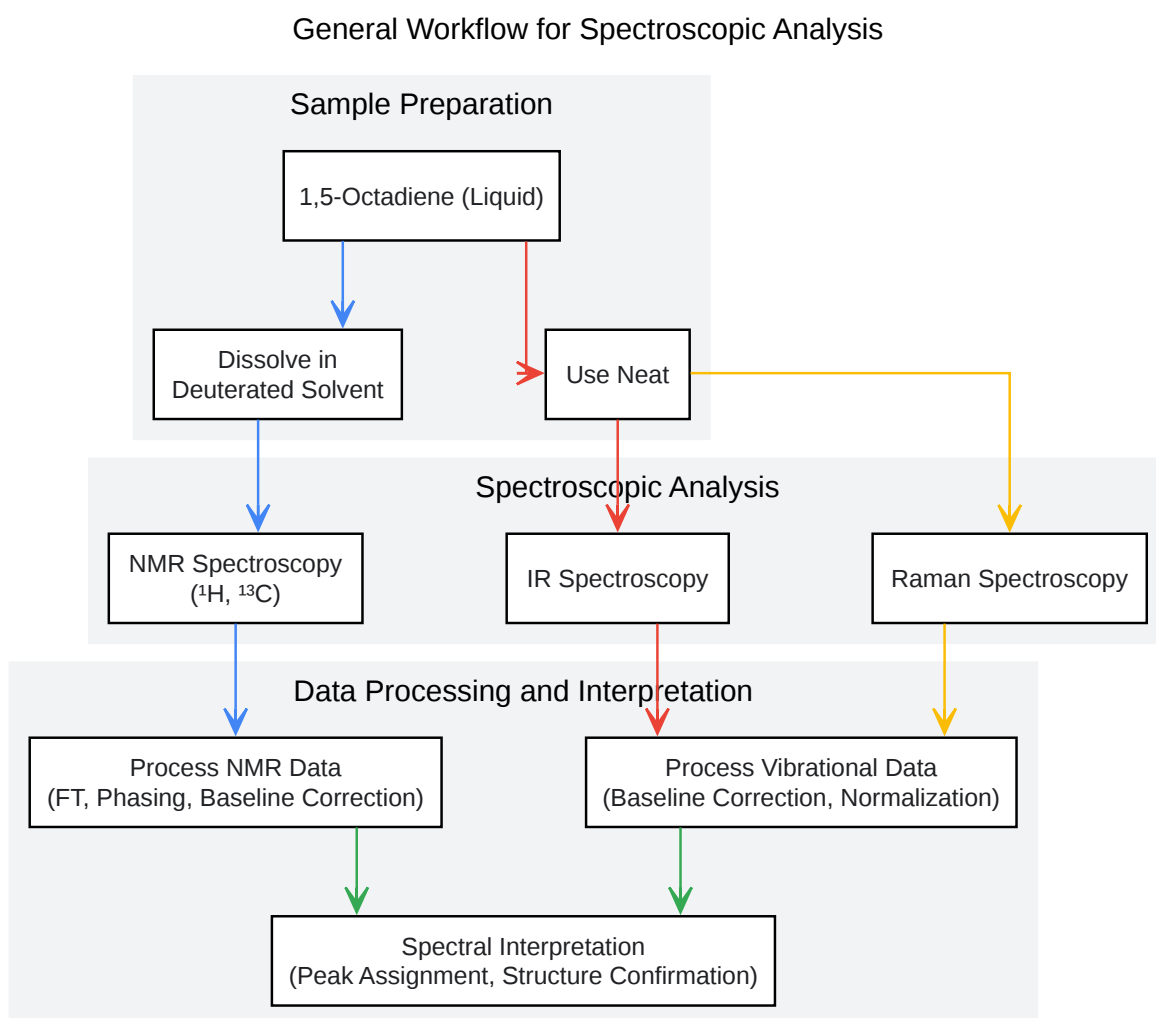
Data Acquisition:

- Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
- Procedure:

- Focus the laser beam onto the sample.
- Collect the scattered light at a 90° or 180° angle.
- Pass the scattered light through a filter to remove the Rayleigh scattering.
- Record the Raman spectrum using a CCD detector.

Visualizations

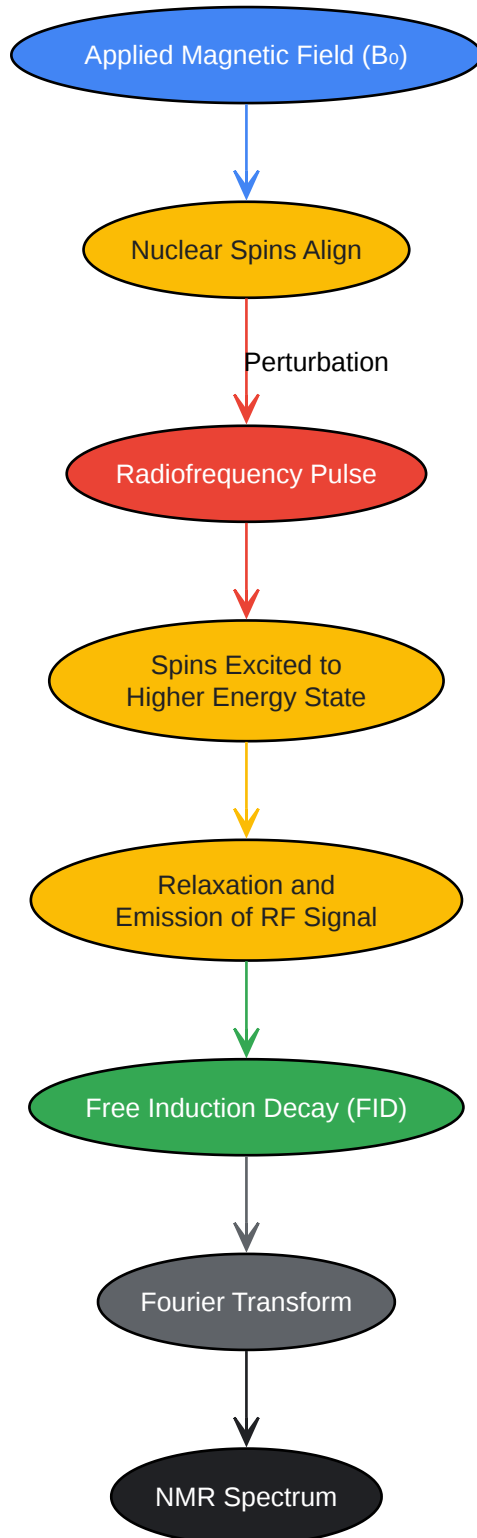
The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a liquid sample.

Conceptual Pathway of NMR Signal Generation



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